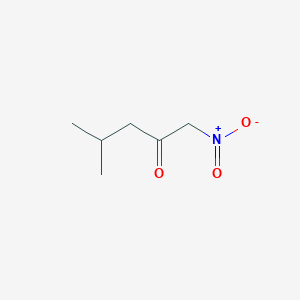

2-Pentanone, 4-methyl-1-nitro-

Description

Contextualization within Nitro-Ketone and Branched Aliphatic Compound Classes

2-Pentanone, 4-methyl-1-nitro- belongs to the class of β-nitro ketones, as the nitro group is located on the carbon atom beta to the carbonyl group. This arrangement is structurally distinct from α-nitro ketones, where the nitro group is adjacent to the carbonyl, and it influences the compound's reactivity.

Nitro-Ketone Class : Nitro-ketones are characterized by the presence of both a carbonyl (C=O) and a nitro (NO₂) functional group. The nitro group is strongly electron-withdrawing, which significantly impacts the acidity of the α-hydrogens (the hydrogens on the carbon atom adjacent to the nitro group). researchgate.net In this specific molecule, the methylene (B1212753) protons at the C1 position are activated, making them susceptible to deprotonation under basic conditions to form a nitronate anion. This intermediate is a key nucleophile in various carbon-carbon bond-forming reactions. frontiersin.org The ketone functional group itself is a site for nucleophilic attack and can be transformed into a wide array of other functional groups. researchgate.net

Branched Aliphatic Compound Class : As a branched aliphatic compound, the isobutyl group ((CH₃)₂CHCH₂–) imparts specific steric and electronic properties. The branching can influence the molecule's physical properties, such as its boiling point and solubility, compared to its linear isomer. In the context of chemical reactions, the steric bulk of the isobutyl group may direct the approach of reagents, potentially influencing the stereochemical outcome of reactions at the nearby ketone center. The preparation of branched and functionalized aliphatic nitro compounds is a significant area of synthetic chemistry, often employing methods like the Kornblum reaction or additions to nitronate anions. frontiersin.orgnih.gov

Significance of 1-Nitroalkanes and Ketones in Synthetic Methodologies

The synthetic potential of 2-Pentanone, 4-methyl-1-nitro- is best understood by examining the well-established reactivity of its two primary functional groups: the 1-nitroalkane moiety and the ketone moiety.

1-Nitroalkanes in Synthesis: Primary nitroalkanes are exceptionally versatile synthetic intermediates. sci-hub.se The electron-withdrawing nature of the nitro group allows for the formation of a stabilized carbanion (a nitronate) upon deprotonation, which can act as a potent nucleophile. researchgate.net Key transformations include:

Henry (Nitroaldol) Reaction : The reaction of a nitronate with an aldehyde or ketone to form a β-nitro alcohol. mdpi.com

Michael Addition : The conjugate addition of a nitronate to α,β-unsaturated carbonyl compounds.

Nef Reaction : The conversion of a primary or secondary nitroalkane into an aldehyde or ketone, respectively, via acid hydrolysis of its nitronate salt.

Reduction : The nitro group can be readily reduced to a primary amine, providing a direct route to valuable amino compounds. nih.gov

Ketones in Synthesis: Ketones are fundamental building blocks in organic synthesis, serving as both electrophiles and, via their enolate form, nucleophiles. researchgate.net Their applications are extensive and include:

Nucleophilic Addition : The carbonyl carbon is electrophilic and reacts with a wide range of nucleophiles.

Reduction : Ketones can be reduced to secondary alcohols using various reducing agents.

Oxidation : While generally stable to oxidation, ketones can be cleaved under forceful conditions.

Acylation and Alkylation : The α-hydrogens of ketones can be removed to form enolates, which are key nucleophiles in C-C bond formation.

The dual functionality of 2-Pentanone, 4-methyl-1-nitro- allows for a rich and diverse range of potential transformations, making it and related nitro-ketones valuable platforms for constructing more complex molecules.

| Functional Group | Reaction Name | Description | Product Type |

|---|---|---|---|

| 1-Nitroalkane | Henry Reaction | Condensation with aldehydes/ketones. | β-Nitro alcohol |

| 1-Nitroalkane | Michael Addition | Conjugate addition to α,β-unsaturated systems. | γ-Nitro carbonyl/nitrile |

| 1-Nitroalkane | Nef Reaction | Hydrolysis of nitronate salt. | Aldehyde |

| 1-Nitroalkane | Reduction | Reduction of the nitro group. | Primary Amine |

| Ketone | Nucleophilic Addition | Reaction with nucleophiles (e.g., Grignard reagents). | Tertiary Alcohol |

| Ketone | Reduction | Reaction with reducing agents (e.g., NaBH₄). | Secondary Alcohol |

| Ketone | Wittig Reaction | Reaction with a phosphorus ylide. | Alkene |

| Ketone | Aldol Condensation | Reaction of an enolate with another carbonyl. | β-Hydroxy ketone |

Overview of Research Trajectories for Related Chemical Entities

While 2-Pentanone, 4-methyl-1-nitro- itself is not a major subject of published research, the broader classes of nitro-ketones and functionalized aliphatic compounds are areas of active investigation. Current research trends focus on developing more efficient, selective, and environmentally benign synthetic methods.

Advanced Synthesis of Nitro-Ketones : Researchers are continuously exploring novel methods for the synthesis of α- and β-nitro ketones. This includes the development of new nitrating agents and catalyst-free nitrative dearomatization reactions. researchgate.net There is also significant interest in improving classic transformations, such as the oxidation of nitro alcohols to nitro ketones, by optimizing reaction conditions to achieve higher yields and purity with simpler isolation procedures. mdpi.com

Catalytic and Stereoselective Reactions : A major focus is the development of catalytic systems for transformations involving these functional groups. This includes the iridium-catalyzed conversion of nitroalkenes to ketones under mild, pH-controlled conditions. mdpi.com Furthermore, the stereoselective bioreduction of nitro-ketones using ketoreductase (KRED) enzymes to produce chiral β-nitro alcohols is a significant advancement, providing access to valuable building blocks for bioactive molecules. rsc.org

Green Chemistry Approaches : The direct reductive amination of ketones using nitro compounds as an amine source is gaining traction as a green chemistry alternative for synthesizing secondary amines. frontiersin.orgnih.gov These methods often seek to combine multiple reaction steps into a single pot, reducing waste and improving efficiency.

These research directions highlight the ongoing importance of bifunctional molecules like nitro-ketones. The development of new catalytic and biocatalytic methods continues to expand the synthetic chemist's toolkit, enabling the construction of complex molecular targets from readily available starting materials.

Structure

3D Structure

Properties

CAS No. |

61960-86-9 |

|---|---|

Molecular Formula |

C6H11NO3 |

Molecular Weight |

145.16 g/mol |

IUPAC Name |

4-methyl-1-nitropentan-2-one |

InChI |

InChI=1S/C6H11NO3/c1-5(2)3-6(8)4-7(9)10/h5H,3-4H2,1-2H3 |

InChI Key |

MTJHHRNKSKUATM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(=O)C[N+](=O)[O-] |

Origin of Product |

United States |

Reaction Chemistry and Mechanistic Studies of 2 Pentanone, 4 Methyl 1 Nitro

Reactivity of the 1-Nitro Group

The chemistry of aliphatic nitro compounds is diverse, allowing for a wide range of synthetic transformations. The nitro group can be reduced to various other nitrogen-containing functionalities, its α-carbon can act as a nucleophile in condensation reactions, and under certain conditions, the group itself can be involved in substitution or elimination processes. wikipedia.orgnih.gov

Reduction Reactions of Nitro Groups

The reduction of a nitro group is a fundamental transformation in organic synthesis, most commonly leading to the corresponding primary amine. wikipedia.org This conversion can be achieved using a variety of reagents and catalytic systems. wikipedia.org For a molecule like 2-Pentanone, 4-methyl-1-nitro-, the primary challenge is the selective reduction of the nitro group without affecting the ketone functionality.

The conversion of 2-Pentanone, 4-methyl-1-nitro- to 1-amino-4-methyl-2-pentanone is a key transformation. Several methods are available for the reduction of aliphatic nitro compounds to amines. wikipedia.org

Catalytic Hydrogenation: This is a widely used method for reducing both aliphatic and aromatic nitro groups. organic-chemistry.orgyoutube.com Catalysts such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel are effective. wikipedia.org The choice of catalyst and reaction conditions (temperature, pressure, solvent) is crucial to prevent the reduction of the ketone group. nih.gov For instance, catalytic hydrogenation is a common industrial process for producing amines, which are valuable intermediates. itc.mx

Metal-Mediated Reductions: Reagents like iron metal in refluxing acetic acid or zinc dust with formic acid can also be employed for the reduction of aliphatic nitro compounds to amines. wikipedia.org

Achieving chemoselectivity—the reduction of the nitro group in the presence of the ketone—is paramount. While ketones can be reduced by many of the same systems used for nitro group reduction, conditions can be optimized to favor the desired transformation. rsc.orgnih.gov

A number of methods have been developed for the chemoselective reduction of nitro groups in the presence of other reducible functionalities, including ketones. organic-chemistry.orgjsynthchem.com These often involve specific catalysts or reagents that show a higher affinity for the nitro group.

| Reagent/Catalyst System | Selectivity Notes | Applicable To |

| H₂, Pd/C | Can be selective under controlled conditions (e.g., lower temperature and pressure). Can sometimes reduce ketones. | Aliphatic & Aromatic Nitro Groups |

| Fe/HCl or Fe/AcOH | Often chemoselective for the nitro group. The ketone is generally stable under these acidic conditions. | Aliphatic & Aromatic Nitro Groups |

| SnCl₂/HCl | A classic method that is generally selective for aromatic nitro groups, but can be applied to aliphatic ones. | Primarily Aromatic Nitro Groups |

| NaBH₄/Ni(PPh₃)₄ | Sodium borohydride alone reduces ketones but not nitro groups. jsynthchem.com The addition of a transition metal complex can activate it towards nitro group reduction. | Aromatic Nitro Groups |

| HSiCl₃/tertiary amine | A mild, metal-free system that can reduce both aromatic and aliphatic nitro groups and tolerates many functional groups. organic-chemistry.org | Aliphatic & Aromatic Nitro Groups |

For 2-Pentanone, 4-methyl-1-nitro-, catalytic transfer hydrogenation or the use of metal/acid combinations would be promising strategies to selectively form 1-amino-4-methyl-2-pentanone while preserving the ketone moiety.

Condensation Reactions Involving the Alpha-Carbon of the Nitroalkane

The carbon atom adjacent (alpha) to the nitro group in a nitroalkane is acidic due to the strong electron-withdrawing effect of the NO₂ group. wikipedia.org This allows for the formation of a stabilized carbanion, known as a nitronate, in the presence of a base. This nitronate is a potent nucleophile and can participate in carbon-carbon bond-forming reactions.

The most prominent example of this reactivity is the Henry Reaction (or nitroaldol reaction). wikipedia.orgencyclopedia.pub In this reaction, the nitronate anion adds to an aldehyde or ketone to form a β-nitro alcohol. organic-chemistry.orgbuchler-gmbh.comtcichemicals.com

For 2-Pentanone, 4-methyl-1-nitro-, the protons on carbon-1 are acidic. Treatment with a base would generate the corresponding nitronate, which could then react with an external aldehyde or ketone.

An interesting possibility for a molecule containing both a deprotonatable nitroalkane and a ketone is an intramolecular Henry reaction . chempedia.info If the chain length is appropriate (typically leading to the formation of five- or six-membered rings), the nitronate can attack the internal carbonyl group, leading to a cyclic β-nitro alcohol. For 2-Pentanone, 4-methyl-1-nitro-, an intramolecular reaction would lead to a strained four-membered ring, which is generally not favored. Therefore, intermolecular reactions are more likely.

The Henry reaction is reversible, and the β-nitro alcohol product can sometimes undergo a subsequent dehydration reaction to yield a nitroalkene, especially if excess base or elevated temperatures are used. wikipedia.orgcommonorganicchemistry.com

Nucleophilic Substitution Reactions of the Nitro Group

The direct displacement of a nitro group from a primary aliphatic carbon via a nucleophilic substitution reaction is generally challenging. The nitrite (B80452) ion (NO₂⁻) is a relatively poor leaving group compared to halides. byjus.com Such reactions typically occur under specific circumstances.

Sₙ2 Reactions: In a standard bimolecular nucleophilic substitution (Sₙ2) reaction, a strong nucleophile attacks the carbon atom, displacing the leaving group. savemyexams.com For this to occur with a nitroalkane, harsh conditions are often required, and the reaction is not common for primary nitroalkanes like 2-Pentanone, 4-methyl-1-nitro-.

Sᵣₙ1 Reactions: A more viable pathway for the substitution of an aliphatic nitro group is the radical-nucleophilic substitution (Sᵣₙ1) mechanism. This multi-step process involves electron transfer to the nitroalkane, fragmentation of the resulting radical anion to release the nitrite ion, and subsequent reaction of the alkyl radical with a nucleophile.

It is important to distinguish these reactions from nucleophilic aromatic substitution (SₙAr), where a nitro group strongly activates an aromatic ring towards attack by nucleophiles, facilitating the displacement of other leaving groups on the ring. nih.gov In the aliphatic case of 2-Pentanone, 4-methyl-1-nitro-, the nitro group itself would be the target for substitution, which is a less common transformation.

Elimination Reactions Forming Nitroalkenes

Elimination reactions typically involve the removal of two substituents from adjacent atoms to form a double bond. youtube.comyoutube.com The most common pathway to form a nitroalkene is through the dehydration of a β-nitro alcohol, which is the product of a Henry reaction. wikipedia.orgechemi.com

In the specific case of 2-Pentanone, 4-methyl-1-nitro-, a direct elimination to form a nitroalkene is not straightforward as there is no leaving group on the β-carbon (carbon-2). However, the molecule can be a precursor to nitroalkenes through a two-step sequence:

Henry Reaction: The nitronate of 2-Pentanone, 4-methyl-1-nitro- reacts with an aldehyde or ketone to form a new, more complex β-nitro alcohol.

Dehydration: The resulting β-nitro alcohol can then be dehydrated under either acidic or basic conditions to yield the corresponding nitroalkene. acs.org This dehydration is often facile because the resulting double bond is conjugated with the nitro group, providing a thermodynamic driving force.

This sequence highlights the synthetic utility of the Henry reaction products derived from 2-Pentanone, 4-methyl-1-nitro-. encyclopedia.pub

Reactivity of the 2-Pentanone Ketone Moiety

The ketone group in 2-Pentanone, 4-methyl-1-nitro- is a key site for chemical transformations. Its reactivity is influenced by the steric hindrance from the isobutyl group and the electronic effects of the distal nitro group.

The carbonyl group of a ketone is electrophilic and can undergo nucleophilic addition. A classic example of such a transformation is the Knoevenagel condensation, which involves the reaction of a carbonyl compound with an active hydrogen compound, followed by dehydration to yield an α,β-unsaturated product. wikipedia.org The reaction is typically catalyzed by a weak base. wikipedia.org

In the case of 2-Pentanone, 4-methyl-1-nitro-, the ketone can react with compounds containing active methylene (B1212753) groups, such as malonic acid or its esters, in a Knoevenagel-type reaction. The general mechanism involves the base-catalyzed deprotonation of the active hydrogen compound to form a nucleophilic enolate, which then attacks the electrophilic carbonyl carbon of the ketone. Subsequent dehydration of the aldol-type intermediate yields the final condensed product. The presence of the strongly electron-withdrawing nitro group can influence the reactivity of the carbonyl group, although its effect is transmitted through several sigma bonds. wikipedia.org

Table 1: Examples of Active Hydrogen Compounds for Knoevenagel Condensation

| Active Hydrogen Compound | Catalyst (Example) | Expected Product Type |

|---|---|---|

| Diethyl malonate | Piperidine | α,β-Unsaturated ester |

| Malononitrile | Triethylamine | α,β-Unsaturated nitrile |

| Cyanoacetic acid | Pyridine | α,β-Unsaturated cyano acid |

This table presents hypothetical examples based on the general reactivity of ketones in Knoevenagel condensations.

The carbon atoms adjacent to the carbonyl group (alpha-carbons) in ketones have acidic protons, which can be removed by a base to form a nucleophilic enolate. wikipedia.orgmasterorganicchemistry.com Enolates are versatile intermediates in organic synthesis, participating in reactions with a wide range of electrophiles. masterorganicchemistry.com For 2-Pentanone, 4-methyl-1-nitro-, there are two alpha-carbons: the methylene group (C3) and the methyl group at the end of the nitroalkane chain (C1).

The protons on the carbon alpha to the nitro group (C1) are significantly more acidic than those alpha to the ketone (C3). wikipedia.org The pKa of nitromethane (B149229) is around 11 in aqueous solution, demonstrating the potent acidifying effect of the nitro group. wikipedia.org Therefore, treatment with a base will preferentially deprotonate the C1 position, forming a nitronate ion, which is a resonance-stabilized anion similar to an enolate. wikipedia.org This nitronate is a key intermediate. While it can react with electrophiles, alkylation reactions can be complex, as C-alkylation is often slower than O-alkylation. libretexts.org

The less acidic protons at the C3 position can also be removed, typically requiring a stronger base like lithium diisopropylamide (LDA), to form the corresponding ketone enolate. wikipedia.org This enolate can then be used for alpha-functionalization reactions such as alkylation or acylation at the C3 position.

Intramolecular and Intermolecular Interactions between Nitro and Ketone Functions

The physical properties and chemical behavior of 2-Pentanone, 4-methyl-1-nitro- are influenced by non-covalent interactions involving its two functional groups. The nitro group is highly polar, with a significant dipole moment. libretexts.org This polarity facilitates strong intermolecular dipole-dipole interactions, which can affect properties like boiling point and solubility.

A notable interaction involving nitro groups is the π-hole interaction. nih.gov The nitrogen atom of the nitro group possesses a region of positive electrostatic potential (a π-hole) which can attractively interact with electron-rich regions, such as the lone pairs on the oxygen atom of a carbonyl group in an adjacent molecule. nih.gov These interactions can have energies of approximately -5 kcal/mol and play a significant role in determining the packing of molecules in the crystal lattice. nih.gov Such interactions, along with other weak forces like C-H···O hydrogen bonds, are crucial for the stabilization of molecular structures in the solid state. researchgate.net While intramolecular interactions between the distal nitro and ketone groups are likely weak due to the flexible alkyl chain separating them, intermolecular forces play a dominant role in the condensed phase.

Computational Studies on Reaction Mechanisms

Computational chemistry provides powerful tools for elucidating the detailed mechanisms of organic reactions, offering insights into reaction pathways, selectivity, and the structures of transient species. escholarship.org

Density Functional Theory (DFT) is a widely used computational method to study the electronic structure and energetics of molecules. escholarship.org For a molecule like 2-Pentanone, 4-methyl-1-nitro-, DFT calculations can be employed to investigate the mechanisms of its various reactions. For example, in a study of the Michael addition of nitroalkanes to unsaturated ketones, DFT calculations at the B3LYP level of theory were used to model the transition structures and explain the observed enantioselectivities. nih.gov

A DFT study on the reaction pathways of 2-Pentanone, 4-methyl-1-nitro- could model:

Enolate/Nitronate Formation: Calculating the relative acidities of the protons at the C1 and C3 positions to confirm the site of preferential deprotonation.

Knoevenagel Condensation: Mapping the potential energy surface for the nucleophilic attack of an active methylene compound on the carbonyl group, followed by the dehydration step.

Alkylation Reactions: Investigating the competition between C-alkylation and O-alkylation of the nitronate intermediate by calculating the activation barriers for both pathways.

Table 2: Representative Computational Methods for Mechanistic Studies

| Computational Method | Basis Set (Example) | Properties Investigated |

|---|---|---|

| Density Functional Theory (DFT) | B3LYP/6-31G* | Reaction pathways, transition states, activation energies |

| Ab Initio Molecular Dynamics (AIMD) | N/A | Reaction dynamics, post-transition state bifurcations |

This table lists common computational approaches that could be applied to study the reactivity of 2-Pentanone, 4-methyl-1-nitro-.

A key aspect of mechanistic studies is the identification and characterization of transition states—the highest energy points along a reaction coordinate. DFT calculations are instrumental in locating these fleeting structures and calculating their energies. escholarship.org The energy difference between the reactants and the transition state defines the activation energy barrier, which governs the reaction rate.

By calculating the energies of reactants, intermediates, transition states, and products, a complete reaction energy profile can be constructed. This profile provides a visual representation of the energy changes throughout the reaction. For competing reaction pathways, such as the C- versus O-alkylation of the nitronate derived from 2-Pentanone, 4-methyl-1-nitro-, comparing the activation energies in their respective energy profiles can predict the major product. researchgate.net This type of analysis is crucial for understanding and predicting chemical reactivity and selectivity. escholarship.org

Mechanistic Insights into Electrophilic Nitration of Ketones

The electrophilic nitration of ketones, leading to the formation of α-nitro ketones, is a reaction of significant interest. While the electrophilic nitration of aromatic compounds is extensively studied, the mechanism for aliphatic ketones involves a distinct pathway primarily revolving around the ketone's enol or enolate form. The process is typically acid-catalyzed, with the most common nitrating agent being a mixture of nitric acid and a strong acid like sulfuric acid, which generates the highly reactive nitronium ion (NO₂⁺) in situ. masterorganicchemistry.com

The generally accepted mechanism proceeds through several key steps:

Formation of the Electrophile : The reaction is initiated by the generation of the potent electrophile, the nitronium ion (NO₂⁺). In a typical "mixed acid" system, sulfuric acid protonates nitric acid, which then loses a molecule of water to form NO₂⁺. masterorganicchemistry.com

Keto-Enol Tautomerism : The ketone substrate, in this case, a pentanone derivative, must present a nucleophilic character to be attacked by the electrophile. The neutral ketone itself is not sufficiently nucleophilic. Under acidic conditions, the ketone undergoes tautomerization to its enol form. This enol possesses a carbon-carbon double bond that is electron-rich and thus a suitable nucleophile for electrophilic attack.

Electrophilic Attack : The electron-rich double bond of the enol attacks the nitronium ion. This is the rate-determining step of the reaction. The attack results in the formation of a new carbon-nitro bond at the α-position to the carbonyl group and generates a resonance-stabilized carbocation intermediate.

Deprotonation : A weak base, typically water or the conjugate base of the acid catalyst, removes a proton from the oxygen atom of the former enol. This step regenerates the carbonyl group and restores the catalyst, yielding the final α-nitro ketone product.

The nitro group is strongly electron-withdrawing, which can increase the acidity of the C-H bonds on the carbon atom to which it is attached. wikipedia.org

A unified mechanistic concept for electrophilic nitration proposes the involvement of discrete intermediates. figshare.com While originally described for aromatic systems, the core principle of an initial interaction between the nucleophile (the enol) and the nitronium ion, leading to a cationic intermediate (a σ-complex equivalent), and subsequent collapse to the product is applicable. figshare.com

| Step | Description | Key Species Involved |

|---|---|---|

| 1 | Generation of the Nitronium Ion | HNO₃, H₂SO₄, H₂NO₃⁺, H₂O, NO₂⁺ |

| 2 | Acid-Catalyzed Enolization of Ketone | Ketone, H₃O⁺, Enol |

| 3 | Nucleophilic Attack by the Enol | Enol, NO₂⁺, Resonance-Stabilized Cation |

| 4 | Deprotonation to form Product | Cationic Intermediate, H₂O, α-Nitro Ketone |

Ene and Retro-Ene Reactions in Pentanone Systems

The ene reaction is a pericyclic process involving an alkene with an allylic hydrogen (the "ene") and a compound with a multiple bond, known as the "enophile". wikipedia.orglibretexts.org In this reaction, a new sigma bond is formed, the double bond of the ene shifts, and a 1,5-hydrogen shift occurs. wikipedia.org Ketones, including pentanone systems, can serve as the enophile in what is termed a carbonyl-ene reaction, where the C=O bond of the ketone is attacked by the ene. organic-chemistry.org

The key features of a carbonyl-ene reaction involving a pentanone are:

The Ene : An alkene possessing at least one hydrogen atom on a carbon adjacent to the double bond (an allylic hydrogen).

The Enophile : The pentanone, with its electrophilic carbonyl carbon.

The Product : An unsaturated alcohol, where the original carbonyl group is converted to a hydroxyl group and a new carbon-carbon bond connects the pentanone's carbonyl carbon to the ene.

These reactions often require high temperatures to overcome the activation energy associated with breaking the allylic C-H sigma bond. organic-chemistry.org However, the use of Lewis acid catalysts can significantly lower the required temperature and improve reaction yields and selectivity. wikipedia.orgorganic-chemistry.org

The reverse process, known as the retro-ene reaction , is also a significant mechanistic pathway. wikipedia.orglibretexts.org In this fragmentation reaction, a molecule with the appropriate structure can decompose into an alkene and a ketone. For the product of a pentanone carbonyl-ene reaction, the retro-ene pathway would involve the reformation of the pentanone and the starting ene component. This reverse process is particularly relevant at elevated temperatures or when the products are thermodynamically less stable than the starting materials. organic-chemistry.org

Studies on intramolecular carbonyl-ene reactions with ketones have provided evidence that the retro-ene process can occur, sometimes leading to incomplete conversions or the isomerization of products. researchgate.net For instance, experiments with isomeric alcohols produced from a carbonyl-ene reaction showed that both isomers could undergo a retro-ene reaction back to the starting ketone. researchgate.net Computational and experimental studies have been used to differentiate between potential mechanistic pathways, confirming that a retro-carbonyl-ene pathway can be the operative mechanism in certain C-C bond cleavage reactions. nih.gov

| Reaction Component | Description in a Pentanone System | Example Species |

|---|---|---|

| Ene | An alkene with an allylic hydrogen. | Propene |

| Enophile | The ketone participating in the reaction. | 2-Pentanone |

| Product (Ene Reaction) | An unsaturated alcohol formed via C-C bond formation and H-shift. | Allylic alcohol derivative |

| Products (Retro-Ene Reaction) | The starting materials are regenerated from the ene adduct. | 2-Pentanone and Propene |

Spectroscopic and Structural Characterization of 2 Pentanone, 4 Methyl 1 Nitro

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. For 2-Pentanone, 4-methyl-1-nitro-, ¹H NMR and ¹³C NMR, along with two-dimensional NMR techniques, provide unambiguous evidence for its structural connectivity.

The ¹H NMR spectrum of 2-Pentanone, 4-methyl-1-nitro- is predicted to show five distinct signals, corresponding to the five unique proton environments in the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the adjacent carbonyl and nitro groups.

The protons on the C1 carbon (adjacent to the nitro group) are expected to be the most deshielded, appearing furthest downfield.

The protons on the C3 carbon (alpha to the carbonyl group) will also be shifted downfield.

The methyl protons at the C5 position (part of the isobutyl group) are expected to be the most shielded, appearing furthest upfield.

The predicted ¹H NMR chemical shifts and coupling constants are summarized in the table below.

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Predicted Coupling Constant (J in Hz) |

| H-1 | 4.5 - 4.8 | Triplet | 6.0 - 7.0 |

| H-3 | 2.8 - 3.0 | Triplet | 6.0 - 7.0 |

| H-4 | 2.1 - 2.3 | Nonet | 6.5 - 7.5 |

| H-5 (CH₃) | 0.9 - 1.1 | Doublet | 6.5 - 7.5 |

| H-5' (CH₃) | 0.9 - 1.1 | Doublet | 6.5 - 7.5 |

The ¹³C NMR spectrum is predicted to display six distinct signals, corresponding to the six carbon atoms in the molecule. The carbonyl carbon (C2) is expected to be the most deshielded, appearing at a significantly downfield chemical shift. The carbon attached to the nitro group (C1) will also be deshielded.

The predicted ¹³C NMR chemical shifts are presented in the following table.

| Carbon | Predicted Chemical Shift (ppm) |

| C1 | 75 - 80 |

| C2 | 205 - 210 |

| C3 | 45 - 50 |

| C4 | 25 - 30 |

| C5 (CH₃) | 20 - 25 |

| C5' (CH₃) | 20 - 25 |

To definitively establish the connectivity of the atoms in 2-Pentanone, 4-methyl-1-nitro-, two-dimensional NMR techniques are invaluable.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling relationships between adjacent protons. For instance, correlations would be expected between the protons on C1 and C3, C3 and C4, and between the methine proton on C4 and the methyl protons at C5.

HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates directly bonded carbon and hydrogen atoms. It would confirm the assignments made in the ¹H and ¹³C NMR spectra, for example, by showing a correlation between the signal at ~4.6 ppm and the carbon signal at ~77 ppm (C1).

Vibrational Spectroscopy (FT-IR and Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FT-IR and Raman spectra of 2-Pentanone, 4-methyl-1-nitro- would be dominated by the strong vibrations of the carbonyl (C=O) and nitro (NO₂) groups.

Carbonyl Group (C=O): A strong absorption band is expected in the FT-IR spectrum in the region of 1715-1725 cm⁻¹, which is characteristic of an aliphatic ketone. The corresponding Raman signal would likely be weaker.

Nitro Group (NO₂): The nitro group exhibits two characteristic stretching vibrations: an asymmetric stretch and a symmetric stretch. These are expected to appear as strong bands in the FT-IR spectrum.

A summary of the predicted characteristic vibrational frequencies is provided in the table below.

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| C=O | Stretching | 1715 - 1725 |

| NO₂ | Asymmetric Stretching | 1540 - 1560 |

| NO₂ | Symmetric Stretching | 1370 - 1390 |

| C-H (sp³) | Stretching | 2850 - 3000 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

The electron ionization (EI) mass spectrum of 2-Pentanone, 4-methyl-1-nitro- would show a molecular ion peak (M⁺) corresponding to its molecular weight. However, this peak may be weak due to the facile fragmentation of the molecule. The fragmentation patterns are influenced by the presence of the carbonyl and nitro groups, which can direct bond cleavages.

Common fragmentation pathways for ketones include alpha-cleavage and the McLafferty rearrangement. For this compound, alpha-cleavage on either side of the carbonyl group would be expected. Loss of the nitro group (NO₂) is also a likely fragmentation pathway.

Based on the conducted research, no specific analytical data using Gas Chromatography-Mass Spectrometry (GC-MS) or X-ray Crystallography for the compound "2-Pentanone, 4-methyl-1-nitro-" is publicly available in the searched databases.

Therefore, the requested article focusing solely on the spectroscopic and structural characterization of "2-Pentanone, 4-methyl-1-nitro-" cannot be generated with scientifically accurate and verifiable information.

The search results did yield information on structurally related but distinct compounds, such as:

4-Methyl-2-pentanone (B128772): A common solvent for which analytical data, including GC-MS, is available.

4-Hydroxy-4-methyl-2-pentanone: Information on its mass spectrum and gas chromatography is available.

4-Nitro-2-pentanone: Basic chemical information is available.

However, none of these results provide the specific GC-MS for purity and component analysis or the X-ray crystallography data for the solid-state structure determination of 2-Pentanone, 4-methyl-1-nitro- .

To fulfill the user's request, data from experimental analysis of "2-Pentanone, 4-methyl-1-nitro-" would be required. Without such data, any attempt to generate the specified article would be speculative and would not adhere to the principles of scientific accuracy.

Advanced Analytical Methodologies for Research on 2 Pentanone, 4 Methyl 1 Nitro

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are paramount for the separation of 2-Pentanone, 4-methyl-1-nitro- from complex mixtures and for its precise quantification. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) offer robust solutions.

HPLC is a versatile technique for the analysis of non-volatile or thermally labile compounds. For 2-Pentanone, 4-methyl-1-nitro-, reversed-phase HPLC is the most suitable approach.

Methodology: A standard HPLC system equipped with a UV detector is generally sufficient for the analysis of nitro compounds. cdc.govresearchgate.net The separation is typically achieved on a C18 or a cyanopropyl (CN) stationary phase, which provides good resolution for moderately polar compounds. epa.gov The mobile phase often consists of a mixture of acetonitrile (B52724) or methanol (B129727) and water. epa.gov The inclusion of a buffer is generally not necessary for this neutral compound. Detection is effectively performed by monitoring the UV absorbance at a wavelength where the nitro group exhibits a strong response, typically in the range of 210-270 nm. iu.edu

Illustrative HPLC Parameters:

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detector | UV at 254 nm |

| Column Temperature | 30 °C |

Research Findings: While specific studies on 2-Pentanone, 4-methyl-1-nitro- are not readily available, research on similar aliphatic nitro compounds demonstrates excellent linearity and sensitivity using HPLC-UV. researchgate.net For instance, the analysis of other organic nitro compounds has shown that UV detection can achieve detection limits in the parts-per-billion (ppb) range. researchgate.net A photo-assisted electrochemical detector (PAED) can also be used in conjunction with UV detection to enhance selectivity and sensitivity for nitro compounds. researchgate.net

GC is a powerful technique for the separation and analysis of volatile compounds. wikipedia.org Given the likely volatility of 2-Pentanone, 4-methyl-1-nitro-, GC is a highly applicable method.

Methodology: A capillary GC system with a suitable detector is employed. The choice of the stationary phase is critical for achieving good separation. A mid-polarity column, such as one coated with a phenyl polysiloxane phase, would be a good starting point. Temperature programming is typically used to ensure the efficient elution of the compound.

Several detectors can be utilized for the analysis of nitro compounds. cdc.gov

Flame Ionization Detector (FID): A universal detector that responds to most organic compounds. While not specific to the nitro group, it provides a robust and linear response.

Electron Capture Detector (ECD): Highly sensitive to electronegative functional groups like the nitro group, offering excellent selectivity and low detection limits. cdc.gov

Mass Spectrometry (MS): Provides structural information, allowing for positive identification of the compound. Fragmentation patterns of nitroalkanes typically involve the loss of the NO₂ group. nih.gov

Illustrative GC Parameters:

| Parameter | FID Condition | ECD Condition | MS Condition |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium | Nitrogen | Helium |

| Inlet Temperature | 250 °C | 250 °C | 250 °C |

| Oven Program | 100 °C (2 min), then 10 °C/min to 250 °C (5 min) | 100 °C (2 min), then 10 °C/min to 250 °C (5 min) | 100 °C (2 min), then 10 °C/min to 250 °C (5 min) |

| Detector Temperature | 280 °C | 300 °C | N/A (Transfer line at 280 °C) |

| Detection Mode | N/A | N/A | Electron Ionization (EI), Scan 40-300 m/z |

Research Findings: Studies on the GC analysis of nitroalkanes have shown that retention times are influenced by the carbon number and the polarity of the stationary phase. colostate.edu For instance, on non-polar columns like squalane, retention increases with the number of carbon atoms. colostate.edu The use of more polar columns like dinonyl phthalate (B1215562) can improve the separation of nitroalkanes from other compounds. colostate.edu

Spectrophotometric Methods

Spectrophotometric methods, particularly UV-Vis and Infrared (IR) spectroscopy, are valuable for the qualitative and quantitative analysis of 2-Pentanone, 4-methyl-1-nitro-.

UV-Vis Spectroscopy: The nitro group in aliphatic nitro compounds exhibits a characteristic absorption in the ultraviolet region. iu.edu The exact wavelength and intensity of this absorption are dependent on the molecular structure. iu.edu For quantitative analysis, a calibration curve can be constructed by measuring the absorbance of standard solutions at the wavelength of maximum absorption (λmax).

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The nitro group has two strong and characteristic stretching vibrations: an asymmetric stretch typically appearing around 1550 cm⁻¹ and a symmetric stretch around 1350 cm⁻¹. spectroscopyonline.com The carbonyl group of the ketone will also show a strong absorption band in the region of 1700-1725 cm⁻¹.

Expected Spectroscopic Data:

| Spectroscopic Method | Characteristic Absorption |

| UV-Vis | ~270 nm (n-π* transition of the nitro group) |

| Infrared (IR) | ~1715 cm⁻¹ (C=O stretch), ~1550 cm⁻¹ (asymmetric NO₂ stretch), ~1350 cm⁻¹ (symmetric NO₂ stretch) |

Sample Preparation and Extraction Techniques for Complex Matrices

The analysis of 2-Pentanone, 4-methyl-1-nitro- in complex matrices such as environmental or biological samples requires an effective sample preparation step to remove interferences and concentrate the analyte.

Solid-Phase Extraction (SPE): SPE is a widely used technique for the cleanup and concentration of analytes from liquid samples. For a moderately polar compound like 2-Pentanone, 4-methyl-1-nitro-, a reversed-phase sorbent such as C18 or a polymeric sorbent would be appropriate. The sample is loaded onto the conditioned SPE cartridge, interfering compounds are washed away with a weak solvent, and the analyte is then eluted with a stronger organic solvent like acetonitrile or methanol.

Liquid-Liquid Extraction (LLE): LLE is a classic method for separating compounds based on their differential solubility in two immiscible liquids. For extracting 2-Pentanone, 4-methyl-1-nitro- from an aqueous matrix, a water-immiscible organic solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) would be suitable.

Salting-Out Extraction: For aqueous samples, a salting-out extraction can be employed. This involves adding a salt, such as sodium chloride, to the aqueous sample to decrease the solubility of the organic analyte, thereby enhancing its partitioning into an organic extraction solvent like acetonitrile. epa.gov

Comparison of Extraction Techniques:

| Technique | Principle | Advantages | Disadvantages |

| Solid-Phase Extraction (SPE) | Partitioning between a solid sorbent and a liquid phase | High recovery, good selectivity, low solvent consumption | Can be more expensive, method development may be required |

| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquid phases | Simple, inexpensive | Can be labor-intensive, may form emulsions, uses larger volumes of organic solvents |

| Salting-Out Extraction | Decreased analyte solubility in the aqueous phase upon salt addition | Effective for polar analytes in water, simple | Limited to aqueous samples, may introduce salt into the analytical system |

Research Findings: For the analysis of nitroaromatic and nitramine explosives in water, EPA Method 8330B recommends solid-phase extraction as a preferred method for low-level samples. epa.gov Salting-out extraction is also presented as a viable alternative. epa.gov These techniques are expected to be similarly effective for the extraction of 2-Pentanone, 4-methyl-1-nitro- from aqueous matrices.

Environmental Fate and Degradation Pathways Non Human

Atmospheric Chemistry and Degradation by Hydroxyl Radicals

In the atmosphere, the primary degradation pathway for organic compounds is through reaction with photochemically generated hydroxyl (OH) radicals. The rate of this reaction is a critical factor in determining the atmospheric lifetime of a chemical.

While no direct experimental data for the reaction of 2-Pentanone, 4-methyl-1-nitro- with OH radicals is available, the atmospheric degradation of the structurally similar compound 4-methyl-2-pentanone (B128772) (also known as methyl isobutyl ketone, MIBK) has been studied. The rate constant for the reaction of MIBK with OH radicals has been determined to be (1.25 ± 0.21) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 298 K. nih.gov This reaction is noted to have a negative temperature dependence. nih.gov

Table 1: Atmospheric Reaction Rate Constants and Lifetimes of Related Ketones

| Compound | Rate Constant (kOH) at 298 K (cm³ molecule⁻¹ s⁻¹) | Estimated Atmospheric Lifetime |

| 4-Methyl-2-pentanone | (1.25 ± 0.21) × 10⁻¹¹ nih.gov | ~2.5 days |

| 4-Hydroxy-4-methyl-2-pentanone | (4.5 ± 1.5) × 10⁻¹² researchgate.net | ~5.8 days |

Atmospheric lifetime calculated assuming an average global OH radical concentration of 1 x 10⁶ molecules/cm³.

Photolytic and Chemical Degradation Mechanisms in Aquatic Environments

In aquatic environments, organic compounds can be degraded through photolysis (degradation by sunlight) and other chemical reactions. The presence of a nitro group in 2-Pentanone, 4-methyl-1-nitro- suggests that photolysis could be a relevant degradation pathway. Studies on other nitro-containing organic compounds, such as the pesticides methyl-parathion and fenitrothion, have shown that they undergo photolytic degradation in both water and ice. nih.gov The primary phototransformation products for these compounds included their corresponding oxons and nitrophenols. nih.gov

While the specific photolytic products of 2-Pentanone, 4-methyl-1-nitro- are unknown, it is plausible that sunlight could induce transformations of the nitro group and potentially the ketone functional group. The efficiency of this process would depend on the compound's ability to absorb light at environmentally relevant wavelengths.

Chemical degradation in aquatic systems can also occur through hydrolysis, although this is generally not a significant pathway for simple ketones and nitroalkanes under typical environmental pH conditions.

Biochemical Transformations in Non-Human Organisms

The biodegradation of 2-Pentanone, 4-methyl-1-nitro- in non-human organisms is likely to involve microbial and enzymatic processes that target its nitro and ketone functional groups.

Microorganisms play a crucial role in the breakdown of organic pollutants in the environment. While specific studies on the microbial degradation of 2-Pentanone, 4-methyl-1-nitro- are not available, the biodegradation of both nitroaromatic compounds and ketones has been documented in various microbial species.

For instance, certain bacteria are capable of utilizing nitrophenols as a sole source of carbon and energy. researchgate.netnih.gov The degradation pathways often involve the reduction of the nitro group and subsequent ring cleavage. researchgate.net Similarly, bacteria have been shown to degrade dinitro-pyrrole compounds, converting them to less toxic amino derivatives. nih.gov This suggests that microbial communities in soil and water could potentially degrade 2-Pentanone, 4-methyl-1-nitro- by first transforming the nitro group.

The transformation of 2-Pentanone, 4-methyl-1-nitro- within organisms would be mediated by specific enzymes. Two main classes of enzymes are relevant here: those that act on nitroalkanes and those that act on ketones.

Enzymatic Reduction of Nitro Groups: Nitroreductases are enzymes that catalyze the reduction of nitro groups to nitroso, hydroxylamine (B1172632), and ultimately amino groups. researchgate.net These enzymes are found in a wide range of microorganisms and can play a role in the detoxification of nitro-containing compounds. researchgate.netnih.gov The reduction of the nitro group in 2-Pentanone, 4-methyl-1-nitro- would likely be an initial step in its enzymatic breakdown.

Enzymatic Reduction of Ketones: Ketoreductases, a class of alcohol dehydrogenases, are enzymes that catalyze the reduction of ketones to their corresponding secondary alcohols. bohrium.comresearchgate.netacs.org This is a common reaction in microbial metabolism and has been extensively studied for its applications in biocatalysis. bohrium.comresearchgate.netacs.org The ketone group in 2-Pentanone, 4-methyl-1-nitro- is a likely target for such enzymatic reduction, leading to the formation of a secondary alcohol.

Table 2: Key Enzyme Classes in the Potential Biodegradation of 2-Pentanone, 4-methyl-1-nitro-

| Enzyme Class | Substrate Functional Group | Potential Transformation Product |

| Nitroreductases | Nitro group (-NO₂) | Amino group (-NH₂) |

| Ketoreductases (Alcohol Dehydrogenases) | Ketone group (C=O) | Secondary alcohol group (-CHOH) |

Potential Applications and Industrial Relevance

Intermediate in Complex Organic Synthesis

Nitroalkanes and their derivatives are recognized as highly versatile building blocks in organic chemistry. frontiersin.org They are valuable intermediates for creating a wide range of pharmaceutically relevant molecules and other complex organic structures. frontiersin.org The reactivity of 2-Pentanone, 4-methyl-1-nitro- is characterized by the presence of two key functional groups. The nitro group is strongly electron-withdrawing, which increases the acidity of the adjacent carbon-hydrogen bonds (the α-carbon). wikipedia.org This allows for deprotonation to form a nitronate intermediate, which can then participate in carbon-carbon bond-forming reactions, such as the nitro-aldol or Henry reaction. wikipedia.org

The dual functionality of 2-Pentanone, 4-methyl-1-nitro- makes it a promising candidate for the synthesis of nitrogen-containing heterocyclic compounds. The nitro group can be chemically reduced to a primary amine (-NH₂). wikipedia.org This transformation creates a new reactive site within the same molecule, which can then undergo an intramolecular reaction with the existing ketone group. Such cyclization reactions can lead to the formation of stable ring structures like substituted pyrrolidines and other N-heterocycles. This synthetic strategy is a cornerstone in medicinal chemistry, as heterocyclic rings are core components of many pharmaceutical drugs. nih.gov

The presence of two distinct functional groups opens up possibilities for using 2-Pentanone, 4-methyl-1-nitro- in the synthesis of specialized polymers and advanced materials. The ketone group can participate in condensation polymerization reactions, while the nitro group can be either retained to impart specific properties or converted into other functional groups to facilitate different polymerization mechanisms. This could allow for the design of polymers with tailored characteristics, although specific industrial applications for this compound in materials science are still in the research phase.

Role in Nitropolymer and Energetic Material Research

The nitro group (–NO₂) is one of the most common and well-understood explosophores, meaning it is a functional group that can confer explosive properties upon a molecule. wikipedia.org Organic compounds containing nitro groups are fundamental to the field of energetic materials, with trinitrotoluene (TNT) being a classic example. libretexts.org These compounds release significant energy upon decomposition. libretexts.org

2-Pentanone, 4-methyl-1-nitro-, as an aliphatic nitro compound, is a subject of interest in the research of energetic materials. Its potential effectiveness would be determined by several factors, including its oxygen balance, density, heat of formation, and thermal stability. Furthermore, it could serve as a monomer or an additive in the creation of nitropolymers, which are polymers that incorporate nitro groups to create energetic plastics or binders for propellant and explosive formulations.

Use in Chemical Research as a Model Compound for Nitro-Ketone Systems

In academic and industrial research, simple yet representative molecules are often used as model compounds to study specific chemical phenomena. 2-Pentanone, 4-methyl-1-nitro- serves as an excellent model for the class of α-nitro ketones. Researchers utilize such compounds to investigate the fundamental interactions between the powerful electron-withdrawing nitro group and the adjacent carbonyl group. acs.org These studies can include exploring reaction mechanisms, understanding keto-enol tautomerism in the presence of a nitro group, and quantifying the acidity of α-protons. wikipedia.org The relatively simple structure of 2-Pentanone, 4-methyl-1-nitro- facilitates analysis using spectroscopic methods like NMR and IR, providing clear data on the electronic and structural effects within the molecule.

Solvent Properties in Specialized Chemical Processes (analogous to 4-methyl-2-pentanone)

The parent compound, 4-methyl-2-pentanone (B128772), also known as methyl isobutyl ketone (MIBK), is a widely used industrial solvent valued for its ability to dissolve resins, paints, lacquers, and nitrocellulose. chemicalbook.com The introduction of a nitro group to this structure, creating 2-Pentanone, 4-methyl-1-nitro-, would drastically alter its physical and chemical properties.

The nitro group is highly polar, and its inclusion in the molecule would lead to significant changes compared to MIBK. libretexts.org The boiling point, density, and polarity would be expected to increase substantially due to strong dipole-dipole intermolecular forces. Consequently, its solubility profile would also change, likely showing reduced solubility in non-polar organic solvents but potentially increased miscibility with polar solvents. While these changes would make it unsuitable as a general-purpose replacement for MIBK, its unique properties, particularly its high polarity, could make it a useful solvent for specialized chemical reactions or extraction processes where such characteristics are required. epa.gov

| Property | 4-Methyl-2-pentanone (MIBK) | 2-Pentanone, 4-methyl-1-nitro- (Expected) |

|---|---|---|

| Molecular Formula | C₆H₁₂O epa.gov | C₆H₁₁NO₃ epa.gov |

| Molecular Weight | 100.16 g/mol epa.gov | 145.16 g/mol chemicalbook.com |

| Boiling Point | 117-118 °C | Significantly higher due to increased polarity |

| Density | ~0.801 g/mL at 25 °C chemicalbook.com | Significantly higher |

| Polarity | Moderate | High |

| Solubility in Water | Low (2 g/100 mL) chemicalbook.com | Expected to be higher |

Future Research Directions for 2 Pentanone, 4 Methyl 1 Nitro

Development of Highly Sustainable Synthesis Routes

The traditional synthesis of nitro compounds often involves harsh conditions and environmentally challenging reagents, such as strong acids. orgchemres.org Future research should prioritize the development of green and sustainable methods for the synthesis of 2-Pentanone, 4-methyl-1-nitro-.

Key areas for investigation include:

Biocatalysis : The use of enzymes, such as nitroalkane oxidases or specific dehydrogenases, could offer a highly selective and environmentally benign route to β-nitro ketones under mild, aqueous conditions. chemrxiv.orgresearchgate.netacs.org Exploring enzymatic pathways could provide an alternative to traditional chemical methods, minimizing waste and energy consumption. chemrxiv.orgacs.org

Flow Chemistry : Continuous flow reactors can offer enhanced safety, efficiency, and scalability for nitration reactions. Future work could focus on developing a flow-based synthesis of 2-Pentanone, 4-methyl-1-nitro-, potentially using solid-supported nitrating agents to simplify purification and reduce waste streams.

Green Solvents and Reagents : Research into the use of eco-friendly solvents, like cyclopentyl methyl ether, and solid-supported reagents could significantly improve the environmental footprint of the synthesis. rsc.orgrsc.orgunive.it For instance, employing solid-supported nitrite (B80452) in conjunction with a green solvent has shown promise in the synthesis of other β-nitro ketones. rsc.orgrsc.orgunive.it Microwave-assisted synthesis is another area that could reduce energy consumption and reaction times. researchgate.net

Exploration of Novel Catalytic Transformations

The dual functionality of 2-Pentanone, 4-methyl-1-nitro- makes it an ideal substrate for a variety of catalytic transformations. Future research should aim to uncover new catalytic reactions that exploit its unique structure.

Potential research avenues include:

Asymmetric Catalysis : The development of chiral catalysts for the asymmetric reduction of the ketone or transformations involving the α-carbon to the nitro group would be highly valuable. This could lead to the synthesis of enantiomerically enriched building blocks for pharmaceuticals and other fine chemicals. Organocatalysts, such as chiral thioureas, have been successfully used for asymmetric Michael additions involving nitroalkanes and could be adapted for reactions with 2-Pentanone, 4-methyl-1-nitro-. mdpi.comnih.gov

Photocatalysis and Electrocatalysis : Visible-light photocatalysis offers a mild and sustainable approach to activate organic molecules. rsc.orgsciengine.com Future studies could investigate the photocatalytic reduction of the nitro group or C-C bond formation reactions involving 2-Pentanone, 4-methyl-1-nitro-. researchgate.netacs.orgacs.org Similarly, electrocatalytic methods could provide a reagent-free way to selectively transform either the ketone or the nitro functionality.

Tandem and Cascade Reactions : The proximity of the ketone and nitro groups could be exploited in novel tandem or cascade reactions. For example, a catalytic process could be designed to first reduce the nitro group to an amine, which could then undergo an intramolecular condensation with the ketone to form a cyclic product. Such reactions provide rapid access to complex molecular architectures from simple starting materials. nih.govnih.gov

Advanced Mechanistic Elucidation using Quantum Chemical Methods

A deep understanding of the reaction mechanisms is crucial for the rational design of new synthetic methods and catalysts. Quantum chemical methods, such as Density Functional Theory (DFT), are powerful tools for elucidating reaction pathways, transition states, and the origins of selectivity.

Future computational studies on 2-Pentanone, 4-methyl-1-nitro- could focus on:

Modeling Reaction Pathways : DFT calculations can be used to map the potential energy surfaces of various transformations, such as catalytic reductions, C-H functionalization, and cycloaddition reactions. This would provide insights into the feasibility of different reaction pathways and help identify potential side reactions.

Understanding Catalyst-Substrate Interactions : For catalytic reactions, quantum chemical methods can model the interactions between the catalyst and 2-Pentanone, 4-methyl-1-nitro-. This can help to explain the observed stereoselectivity and reactivity, and guide the design of more efficient catalysts. nih.gov

Predicting Spectroscopic Properties : Computational methods can also be used to predict the spectroscopic properties (e.g., NMR, IR) of potential intermediates and products, which would aid in their experimental characterization.

Investigation of its Role in Complex Reaction Networks

The ability of β-nitro ketones to participate in cascade reactions makes them valuable building blocks for the synthesis of complex molecules. acs.orgnih.gov Future research should explore the potential of 2-Pentanone, 4-methyl-1-nitro- as a key component in complex reaction networks and diversity-oriented synthesis.

Areas for exploration include:

Multicomponent Reactions : Designing novel multicomponent reactions where 2-Pentanone, 4-methyl-1-nitro- reacts with two or more other starting materials in a one-pot process could lead to the rapid assembly of complex and diverse molecular scaffolds.

Domino Reactions : Investigating domino reactions initiated by a transformation of either the ketone or the nitro group could provide efficient pathways to polyfunctionalized molecules. For instance, a Michael addition to an activated alkene followed by an intramolecular Henry reaction could be a potential avenue.

Synthesis of Heterocycles : The versatile reactivity of 2-Pentanone, 4-methyl-1-nitro- could be harnessed for the synthesis of a wide range of heterocyclic compounds. For example, reductive cyclization could lead to substituted pyrrolidines or piperidines, which are common motifs in bioactive molecules. nih.govfrontiersin.org

Design of Derivatives with Tunable Reactivity and Properties

The modification of the basic 2-Pentanone, 4-methyl-1-nitro- scaffold could lead to a wide range of derivatives with tailored reactivity and physical properties. The nitro group itself is highly versatile and can be converted into various other functional groups, such as amines, oximes, and carbonyls via reactions like the Nef reaction. nih.govnih.govwikipedia.orgorganic-chemistry.org

Future research in this area could involve:

Functionalization at the α-Carbon : The carbon atom adjacent to the nitro group is acidic and can be deprotonated to form a nitronate ion. wikipedia.org This nucleophilic species can then be reacted with various electrophiles to introduce new functional groups, allowing for the synthesis of a library of derivatives.

Modification of the Alkyl Chain : Introducing substituents or unsaturation into the alkyl backbone of 2-Pentanone, 4-methyl-1-nitro- could modulate its reactivity and conformational preferences. This could be used to fine-tune its performance in specific catalytic reactions or to synthesize analogues with specific biological activities.

Conversion of the Nitro Group : The selective transformation of the nitro group into other functionalities (e.g., amine, hydroxylamine (B1172632), nitrile) would open up new avenues for derivatization and expand the synthetic utility of the core structure. nih.govmdpi-res.com This would allow for the creation of molecules with tunable electronic and steric properties for applications in materials science and medicinal chemistry.

Q & A

Q. Q1. What are the recommended synthetic routes for 4-methyl-1-nitro-2-pentanone in laboratory settings?

A1. While direct evidence for this compound is limited, plausible methods include:

- Nitration of a precursor : Introduce a nitro group via electrophilic nitration (e.g., using nitric acid/sulfuric acid) on a substituted 2-pentanone. For example, nitration of 4-methyl-2-pentanone (MIBK) could yield the target compound, though regioselectivity must be controlled .

- Retrosynthetic approaches : Apply strategies similar to ethyl acetoacetate-based pathways (as in 2-pentanone synthesis) with nitroalkylation steps .

Note : Reaction optimization (temperature, solvent, catalyst) and purification (column chromatography, distillation) are critical for yield and purity.

Advanced Characterization

Q. Q2. How can contradictions in spectroscopic data (e.g., NMR vs. MS) for 4-methyl-1-nitro-2-pentanone be resolved?

A2.

- Multi-technique validation : Combine H/C NMR (to confirm nitro group position and ketone), IR (C=O and NO stretching), and high-resolution MS (exact mass).

- Isotopic labeling : Use deuterated analogs (e.g., N-labeled nitro groups) to clarify ambiguous peaks .

- Computational modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian software) .

Example : highlights misidentification risks in similar compounds, emphasizing cross-validation .

Analytical Method Development

Q. Q3. What GC-MS parameters optimize detection of trace 4-methyl-1-nitro-2-pentanone in complex matrices?

A3.

- Column selection : Use a polar stationary phase (e.g., DB-WAX) to improve resolution of polar nitro compounds.

- Derivatization : Enhance volatility via silylation or acylation of the ketone/nitro groups.

- Temperature programming : Start at 50°C (hold 2 min), ramp 10°C/min to 250°C.

- Quantification : Internal standards (e.g., deuterated MIBK) correct for matrix effects .

Stability and Reactivity

Q. Q4. How does the nitro group influence the thermal stability of 4-methyl-1-nitro-2-pentanone?

A4.

- Thermal degradation studies : Conduct thermogravimetric analysis (TGA) under inert/oxidizing atmospheres to assess decomposition thresholds.

- Kinetic modeling : Use Arrhenius plots to predict shelf-life under storage conditions.

- Reactivity : The nitro group’s electron-withdrawing effect may destabilize the ketone, increasing susceptibility to nucleophilic attack (e.g., hydrolysis) .

Reaction Mechanisms

Q. Q5. What mechanistic insights explain nucleophilic substitution at the nitro-substituted carbon?

A5.

- Steric/Electronic effects : The nitro group creates a sterically hindered, electron-deficient site, favoring S2 mechanisms with strong nucleophiles (e.g., Grignard reagents).

- Computational studies : Transition state modeling (e.g., using Gaussian) can visualize orbital interactions and activation barriers .

Example : notes similar substitution pathways in sulfanyl derivatives .

Synthetic Applications

Q. Q6. How can 4-methyl-1-nitro-2-pentanone be utilized in pharmaceutical intermediate synthesis?

A6.

- Nitro reduction : Catalytic hydrogenation (H, Pd/C) converts the nitro group to an amine, enabling access to β-amino ketones for heterocycle synthesis (e.g., pyrrolidines).

- Condensation reactions : Use the ketone for Knorr pyrrole or Mannich reactions .

Data Contradiction Resolution

Q. Q7. What strategies address conflicting analytical results during compound identification?

A7.

- Cross-platform validation : Compare GC-MS, LC-MS, and NMR data.

- Synthetic controls : Compare spectra with synthesized reference standards.

- Error analysis : Replicate analyses to rule out instrumentation artifacts (e.g., column degradation in GC) .

Environmental Fate

Q. Q8. What methodologies assess environmental persistence of nitro-substituted ketones?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.